molecular formula C10H17B B1610210 [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane CAS No. 64234-27-1

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane

Cat. No.: B1610210
CAS No.: 64234-27-1
M. Wt: 148.06 g/mol
InChI Key: JOJBKYUGLWAPQL-BZNPZCIMSA-N
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Description

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[311]hept-3-yl]borane is a boron-containing organic compound It is a derivative of bicyclo[311]heptane, which is a bicyclic hydrocarbon The compound is characterized by its unique structure, which includes a borane group attached to a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane typically involves the hydroboration of a suitable bicyclic alkene. One common method is the reaction of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene with borane (BH3) in tetrahydrofuran (THF) as a solvent. The reaction is usually carried out at room temperature and proceeds via the addition of the borane to the double bond of the bicyclic alkene, resulting in the formation of the desired borane compound.

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane can undergo various chemical reactions, including:

    Oxidation: The borane group can be oxidized to form boronic acids or borates.

    Reduction: The compound can participate in reduction reactions, where the borane group acts as a reducing agent.

    Substitution: The borane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the borane group under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Reduced hydrocarbons or alcohols.

    Substitution: Substituted borane derivatives.

Scientific Research Applications

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound can act as a catalyst in various organic reactions, including hydroboration and polymerization.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other boron-containing compounds.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane involves the interaction of the borane group with various molecular targets. In hydroboration reactions, the borane group adds to the double bonds of alkenes, forming organoborane intermediates. These intermediates can then undergo further reactions, such as oxidation or substitution, to yield the final products. The borane group can also coordinate with transition metals, facilitating catalytic processes.

Comparison with Similar Compounds

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane can be compared with other borane derivatives, such as:

    Triethylborane: A simpler borane compound used in organic synthesis and as a reducing agent.

    Borane-tetrahydrofuran complex: A commonly used borane reagent in hydroboration reactions.

    9-Borabicyclo[3.3.1]nonane (9-BBN): A bicyclic borane compound with similar reactivity but different structural features.

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

InChI

InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJBKYUGLWAPQL-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]C1CC2CC(C1C)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445953
Record name [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64234-27-1
Record name [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Reactant of Route 2
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Reactant of Route 3
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Reactant of Route 4
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Reactant of Route 5
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane
Reactant of Route 6
[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane

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